![molecular formula C44H32Au2Cl2P2 B1589868 Dichloro[(+/-)-binap]digold(I) CAS No. 685138-48-1](/img/structure/B1589868.png)
Dichloro[(+/-)-binap]digold(I)
Overview
Description
Dichloro[(+/-)-binap]digold(I) is a gold-containing organometallic compound with a wide range of applications in organic synthesis and catalysis. It is a chiral compound that can be used in asymmetric catalysis for the synthesis of a variety of molecules with diverse functional groups. Its unique properties make it an attractive choice for use in the laboratory and industry.
Scientific Research Applications
Synthesis and Structural Characterization
A significant application of digold(I) complexes, similar to Dichloro[(+/-)-binap]digold(I), is in the synthesis of unique gold(I)/gold(III) complexes. Méndez et al. (2005) described the formation of asymmetric heterovalent gold(I)/gold(III) complexes through the reaction of a symmetric digold(II)dichloride bis(ylide) complex with acetylides. This process represents a novel example of reversible comproportionation between binuclear gold(I)/gold(III) and digold(II) complexes, which is unprecedented in gold chemistry Méndez et al., 2005.
Catalytic Applications
The catalytic capabilities of digold complexes are highlighted through various reactions. For example, Nuevo et al. (2018) discussed a digold(I) complex with a pyrene-di-N-heterocyclic carbene ligand showing enhanced catalytic activity in the hydroamination of phenylacetylene. The presence of polycylic aromatic hydrocarbons (PAHs) increases the catalytic activity of this complex, demonstrating its potential in catalytic reactions Nuevo et al., 2018.
Luminescence Properties
Digold complexes have been studied for their luminescent properties. England et al. (2018) explored the vapoluminescent behavior and single-crystal-to-single-crystal transformations of chloroform solvates of digold cation complexes. These transformations affect the structure and luminescence of the digold cation, revealing potential applications in materials science and optoelectronics England et al., 2018.
Mechanism of Action
Target of Action
It is known that dichloro[(+/-)-binap]digold(i) is used as a catalyst in chemical reactions . As a catalyst, it facilitates the process of the reaction without being consumed in the process.
Mode of Action
As a catalyst, dichloro[(+/-)-binap]digold(i) likely interacts with its targets by lowering the activation energy of the reaction, speeding up the reaction rate .
Biochemical Pathways
As a catalyst, it is involved in facilitating chemical reactions, which could potentially affect various biochemical pathways .
Pharmacokinetics
As a catalyst used in chemical reactions, its bioavailability would be dependent on the specific conditions of the reaction .
Result of Action
As a catalyst, it facilitates chemical reactions, leading to the production of the desired products more efficiently .
Action Environment
The action, efficacy, and stability of Dichloro[(+/-)-binap]digold(I) can be influenced by various environmental factors such as temperature, pH, and the presence of other substances. These factors can affect the efficiency of Dichloro[(+/-)-binap]digold(I) as a catalyst .
properties
IUPAC Name |
chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32P2.2Au.2ClH/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;;/h1-32H;;;2*1H/q;2*+1;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALCLMPWXOJPBJG-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Au].Cl[Au] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32Au2Cl2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10475008 | |
Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1087.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chlorogold;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane | |
CAS RN |
685138-48-1 | |
Record name | ([1,1'-Binaphthalene]-2,2'-diyl)bis(diphenylphosphane)--chlorogold (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10475008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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